![molecular formula C9H8ClF6N B1457349 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride CAS No. 1443981-34-7](/img/structure/B1457349.png)
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Overview
Description
This compound, also known as 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine hydrochloride, has a CAS Number of 1228879-03-5 . It has a linear formula of C9H8CLF6N and a molecular weight of 279.61 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F6N.ClH/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15;/h1-4,7H,16H2;1H . This code provides a standard way to encode the compound’s molecular structure.It is a powder and is typically stored at room temperature .
Scientific Research Applications
Synthesis of Fluorinated Polymers
This compound serves as a starting material for synthesizing new fluorinated polymers with high average molecular weight, thermal stability, and good film-forming properties . These polymers are valuable in various industries, including aerospace and electronics, for their resistance to heat and chemical reactivity.
Organocatalysis
It is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides . This application is crucial in the field of synthetic chemistry where selective oxidation reactions are needed to produce various chemical compounds.
Pharmaceutical Research
In pharmaceutical research, this compound can be utilized in the synthesis of potential medications, especially those that benefit from the inclusion of trifluoromethyl groups, which can enhance the biological activity and metabolic stability of pharmaceuticals .
Material Science
The compound’s unique structure allows it to be used in material science research, particularly in the development of materials with specific optical properties due to the presence of the trifluoromethyl group .
Analytical Chemistry
In analytical chemistry, it can be used as a reagent for the determination of specific residues in complex mixtures, such as non-steroidal anti-inflammatory drug (NSAID) residues in environmental samples .
Synthesis of Diazirines
It acts as a precursor for the synthesis of 3-trifluoromethyl-3-phenyldiazirine, a compound used in photoaffinity labeling, which is a method to study biological macromolecules and their interactions .
Asymmetric Synthesis
The compound undergoes asymmetric reduction with optically active Grignard reagents to form 2,2,2-trifluoro-1-phenylethanol, a key intermediate in the production of optically active substances .
Environmental Science
Due to its fluorinated nature, this compound can be studied for its environmental impact, particularly its persistence and bioaccumulation potential in ecosystems, which is a growing concern for fluorinated organic compounds .
properties
IUPAC Name |
2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15;/h1-4,7H,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYUIDYOYOWCCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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